molecular formula C10H17N3O B13302425 1,4-dimethyl-3-(oxan-4-yl)-1H-pyrazol-5-amine

1,4-dimethyl-3-(oxan-4-yl)-1H-pyrazol-5-amine

Cat. No.: B13302425
M. Wt: 195.26 g/mol
InChI Key: FCYRDJFZQSKPRT-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(oxan-4-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1H-pyrazol-5-amine core substituted with methyl groups at the 1- and 4-positions and an oxan-4-yl (tetrahydropyran-4-yl) group at the 3-position. Pyrazole-based compounds are widely studied for their diverse pharmacological activities, including enzyme inhibition (e.g., thrombin, β-lactamases) and receptor modulation . The oxan-4-yl group introduces a heterocyclic ether moiety, which may enhance solubility and metabolic stability compared to purely aromatic substituents .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2,4-dimethyl-5-(oxan-4-yl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-7-9(12-13(2)10(7)11)8-3-5-14-6-4-8/h8H,3-6,11H2,1-2H3

InChI Key

FCYRDJFZQSKPRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2CCOCC2)C)N

Origin of Product

United States

Biological Activity

1,4-Dimethyl-3-(oxan-4-yl)-1H-pyrazol-5-amine, a member of the pyrazole family, has garnered attention due to its potential biological activities. Characterized by a unique structure that includes a pyrazole ring and an oxan moiety, this compound is being investigated for various therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H17N3OC_{10}H_{17}N_3O, with a molecular weight of approximately 195.26 g/mol. The compound's structure features a five-membered pyrazole ring, which is known for its significance in medicinal chemistry due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The compound may exhibit anti-inflammatory, analgesic, and anticancer properties, making it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds possess significant anticancer properties. For example, in a study evaluating the cytotoxic effects of similar compounds against carcinoma cell lines, certain derivatives demonstrated IC50 values comparable to standard chemotherapeutic agents like Cisplatin . This suggests that this compound may also exhibit similar efficacy.

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization : A hydrazine derivative reacts with a diketone under controlled conditions.
  • Nucleophilic Substitution : The oxan group is introduced through nucleophilic substitution reactions using solvents like ethanol or methanol.

Table 1: Summary of Synthesis Methods

StepReaction TypeConditionsProducts
1CyclizationHydrazine + diketonePyrazole derivative
2SubstitutionNucleophilic attackOxan-substituted product

Study on Anticancer Activity

In a comparative study assessing the cytotoxicity of various pyrazole derivatives against liver and lung carcinoma cell lines, one derivative exhibited potent activity with IC50 values of 5.35 µM and 8.74 µM respectively . This highlights the potential of pyrazole derivatives in cancer therapy.

Interaction Studies

Research focusing on the binding affinity of this compound to biological targets is crucial for understanding its therapeutic potential. Initial findings suggest that this compound may effectively bind to certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 1H-pyrazol-5-amine scaffold is highly modular, with substituents at the 1-, 3-, and 4-positions significantly influencing biological activity and physicochemical properties. Below is a detailed comparison of 1,4-dimethyl-3-(oxan-4-yl)-1H-pyrazol-5-amine with its analogs:

Substituent Effects at the 3-Position
Compound Name 3-Position Substituent Key Findings Reference
This compound Oxan-4-yl (tetrahydropyran) Likely improves solubility and metabolic stability due to the oxygen-containing heterocycle.
1,4-Dimethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine Pyridin-4-yl Aromatic pyridine ring may enhance π-π stacking interactions in enzyme binding pockets.
1,4-Dimethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine 3-Methylthiophen-2-yl Thiophene substituents are associated with improved bioavailability in CNS-targeting agents.
3-(4-Bromophenyl)-1H-pyrazol-5-amine 4-Bromophenyl Halogenated aryl groups increase lipophilicity and enzyme inhibitory potency (e.g., thrombin).
3-(4-Ethylphenyl)-1H-pyrazol-5-amine 4-Ethylphenyl Alkylaryl groups balance lipophilicity and steric bulk for β-lactamase inhibition.

Key Observations :

  • Oxan-4-yl vs.
  • Biological Activity : Aromatic substituents (e.g., pyridin-4-yl, bromophenyl) are linked to stronger enzyme inhibition due to enhanced binding interactions, while heterocyclic substituents (e.g., oxan-4-yl, thiophene) may optimize pharmacokinetic profiles .
Substituent Effects at the 1- and 4-Positions
Compound Name 1-Position Substituent 4-Position Substituent Key Findings Reference
This compound Methyl Methyl Methyl groups minimize steric hindrance, favoring enzyme active-site entry.
1-Phenyl-5-p-fluorophenyl-1H-pyrazole-3-carboxamide Phenyl p-Fluorophenyl Bulky aryl groups enhance target selectivity but reduce solubility.
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Methyl Ethyl Alkyl groups at the 4-position improve metabolic stability in opioid ligands.

Key Observations :

  • Methyl Groups : The 1,4-dimethyl configuration in the target compound likely balances steric effects and solubility, making it suitable for broad therapeutic applications .
  • Aryl vs. Alkyl : Bulky aryl substituents (e.g., phenyl) may improve selectivity but compromise solubility, whereas alkyl groups (e.g., ethyl) enhance stability .

Optimization Challenges :

  • Oxan-4-yl Introduction : The tetrahydropyran group may require specialized protecting-group strategies to avoid side reactions during synthesis .

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